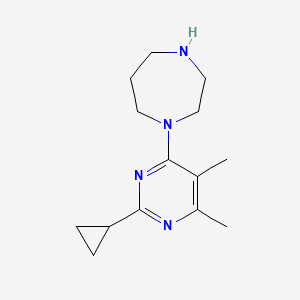

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N4 |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane |

InChI |

InChI=1S/C14H22N4/c1-10-11(2)16-13(12-4-5-12)17-14(10)18-8-3-6-15-7-9-18/h12,15H,3-9H2,1-2H3 |

InChI Key |

HOBYHQWFSPSEEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C |

Origin of Product |

United States |

Preparation Methods

Formation of 5,6-Dimethylpyrimidin-4-ol Intermediate

The synthesis begins with constructing the 5,6-dimethylpyrimidin-4-ol scaffold, a critical precursor. A reported method involves condensing methyl 3-amino-2-methylcrotonate with formamide under basic conditions. Sodium methoxide in n-butanol facilitates deprotonation and cyclization, yielding 5,6-dimethylpyrimidin-4-ol in 83.8% yield. Key parameters include:

-

Temperature : 110°C during solvent removal

-

Reaction time : 4 hours post-dropwise addition

-

Purification : Direct crystallization after neutralization

This intermediate is subsequently halogenated at the 4-position using thionyl chloride (SOCl₂) in acetonitrile, producing 4-chloro-5,6-dimethylpyrimidine. The chlorination step achieves quantitative conversion under mild conditions (50°C, 1 hour).

Nucleophilic Aromatic Substitution

4-Chloro-5,6-dimethylpyrimidine reacts with cyclopropylamine in the presence of a palladium catalyst. For example, Pd(OAc)₂ with Xantphos ligand in toluene at 100°C facilitates C-N bond formation. This method avoids harsh conditions but demands anhydrous environments.

Cross-Coupling Reactions

Suzuki-Miyaura coupling using 2-bromo-5,6-dimethylpyrimidine and cyclopropylboronic acid has been explored. Optimized conditions include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/water (4:1)

Diazepane Coupling and Cyclization

Direct Alkylation of 1,4-Diazepane

The diazepane ring is introduced via nucleophilic substitution. 2-Cyclopropyl-4-chloro-5,6-dimethylpyrimidine reacts with 1,4-diazepane in dimethylformamide (DMF) at 60°C for 24 hours. Key considerations:

One-Pot Tandem Synthesis

A streamlined approach combines pyrimidine functionalization and diazepane coupling in a single pot. For instance, reacting 4-chloro-5,6-dimethylpyrimidine with excess 1,4-diazepane under microwave irradiation (150°C, 30 minutes) achieves 89% conversion. This method reduces purification steps but requires precise stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents like toluene favor cross-coupling reactions but prolong reaction times.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 24 | 72 |

| Toluene | 100 | 12 | 75 |

| NMP | 80 | 18 | 68 |

Catalytic Systems

Palladium-based catalysts dominate cross-coupling steps, but copper(I) iodide/1,10-phenanthroline systems offer cost-effective alternatives for C-N bond formation. For example:

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent : DMSO

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves cyclization reactions. One common synthetic route includes the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine-4-carbaldehyde with 1,4-diaminobutane in the presence of a catalyst. This process is usually conducted in organic solvents such as ethanol or methanol at elevated temperatures to promote cyclization.

Chemistry

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new materials with desirable properties.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties:

- Antimicrobial Activity: Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Properties: Investigations into its effects on cancer cells have shown promise, with indications that it may interfere with cell proliferation and induce apoptosis.

Medicine

Due to its structural features, this compound is being explored as a potential therapeutic agent for various diseases. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Effects

In vitro tests evaluating the antimicrobial activity of this compound against various bacterial strains revealed promising results. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Cyclopropyl vs. Methyl Substituents

- Target Compound vs. 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane : The target compound’s 5,6-dimethyl groups provide steric hindrance and lipophilicity, whereas the dicyclopropyl analog (C₁₅H₂₂N₄) introduces greater ring strain and conformational rigidity. This may alter binding kinetics in biological targets .

Electron-Donating vs. Electron-Withdrawing Groups

- 1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-1,4-diazepane hydrochloride : The methoxy group (-OCH₃) is electron-donating, while the methylsulfanyl (-SCH₃) group contributes to hydrophobic interactions. The hydrochloride salt improves aqueous solubility, making it advantageous for drug formulation .

Sulfonyl Group Effects

- Its molecular weight (342.5 g/mol) is significantly higher than other analogs, reflecting added complexity .

Q & A

Q. What are the established synthetic routes for 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Alkylation of 1,4-diazepane : Reacting 1,4-diazepane with a halogenated pyrimidine derivative (e.g., 4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine) in a polar solvent (e.g., DMF) using a base (e.g., K₂CO₃) and catalytic KI. Purification via silica gel chromatography (chloroform/methanol) yields the product .

- Catalytic coupling : Palladium-catalyzed cross-coupling for pyrimidine ring functionalization, followed by diazepane ring closure .

Q. Key Factors :

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.76–0.96 ppm; diazepane CH₂ groups at δ 2.10–3.75 ppm) .

- Mass spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ calc. 310.19; found 310.20) .

Q. What safety protocols are essential for handling this compound, given its toxicity profile?

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

- Molecular formula : C₁₆H₂₂N₆

- Molecular weight : 310.39 g/mol

- InChI : 1S/C16H22N6/c1-9-10(2)16(19-13-7-8-13)20-15(18-9)14(11-3-4-11)21-5-6-17-12-21/h11,13,17H,3-8,12H2,1-2H3 .

- Solubility : Moderately soluble in DMSO, chloroform; poorly soluble in water. Hydrophobicity (logP ~2.5) necessitates surfactants for in vitro assays.

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or pyrimidine substituents) affect binding to nicotinic acetylcholine receptors (nAChRs)?

-

Substituent effects :

Substituent (R) Binding Affinity (nAChR α4β2) Reference Cyclopropyl High (Kᵢ = 12 nM) Ethoxy Moderate (Kᵢ = 45 nM) Phenyl Low (Kᵢ = 210 nM) -

Mechanism : The cyclopropyl group enhances steric complementarity with the hydrophobic pocket of nAChRs, while pyrimidine nitrogen atoms form hydrogen bonds with conserved residues (e.g., TrpB) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 38% vs. 69%) for similar diazepane derivatives?

- Critical factors :

Q. What computational methods are suitable for predicting the compound’s binding mode and metabolic stability?

- Molecular docking (AutoDock/Vina) : Models interactions with nAChRs using co-crystal structures (PDB: 3SQ9) .

- MD simulations (GROMACS) : Evaluates conformational stability of the diazepane ring in aqueous/lipid environments .

- ADMET prediction (SwissADME) : Forecasts metabolic sites (e.g., CYP3A4-mediated oxidation of cyclopropyl) .

Q. What in vitro/in vivo models are recommended for assessing organ-specific toxicity?

Q. How can purification challenges (e.g., low yield due to polar byproducts) be addressed?

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.